molecular formula C13H9NO2 B14560680 Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- CAS No. 61803-09-6

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-

Cat. No.: B14560680
CAS No.: 61803-09-6
M. Wt: 211.22 g/mol
InChI Key: OWZHRZOYWFCHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phase-transfer catalysis conditions to facilitate the formation of the fused ring system . The reaction conditions often involve the use of solvents like toluene and catalysts to promote the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Furo[3,2-b]pyridin-6-ol
  • Furo[3,2-b]pyridin-2-ylmethanol
  • 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine

Uniqueness

Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar heterocyclic compounds .

Properties

CAS No.

61803-09-6

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

6-phenylfuro[2,3-c]pyridin-2-one

InChI

InChI=1S/C13H9NO2/c15-13-8-10-6-7-14(9-12(10)16-13)11-4-2-1-3-5-11/h1-9H

InChI Key

OWZHRZOYWFCHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=CC(=O)OC3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.